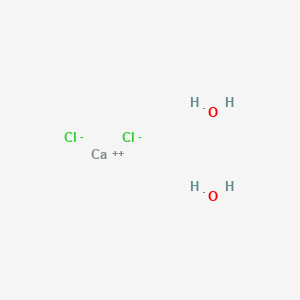

Calcium dichloride dihydrate

货号 B8817594

分子量: 147.01 g/mol

InChI 键: LLSDKQJKOVVTOJ-UHFFFAOYSA-L

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US04348371

Procedure details

In the flow diagram represented in FIG. 1, an aqueous filtrate from a hemibasic hypochlorite or dibasic hypochlorite process comprised of calcium chloride, calcium hypochlorite, and minor amounts of calcium chlorate is fed through line 7 to blender 8 where it is blended with calcium chlorate mother liquor fed to blender 8 through line 33. The blended solution passes through line 9 to first evaporative crystallizer 12. Crystallizer 12 is operated under vacuum and temperature conditions which produce crystalline calcium chloride dihydrate, calcium chloride tetrahydrate, or calcium chloride hexahydrate or mixtures thereof. The crystalline calcium chloride hydrate is separated from a first mother liquor and recovered through line 13. The first mother liquor is fed through line 29 to second evaporative crystallizer 30. Second evaporative crystallizer 30 is operated under vacuum and temperature conditions which will produce anhydrous crystalline calcium chlorate or crystalline calcium chlorate dihydrate or mixtures thereof. Crystals of the calcium chlorate product are separated from a second mother liquor and recovered through line 31. The second mother liquor is fed to blender 8 through line 33.

Name

calcium chlorate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

calcium chlorate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][O-:2].[Cl-].[Ca+2:4].[Cl-].Cl[O-].[Ca+2].Cl[O-].[Cl:11]([O-])(=O)=[O:12].[Ca+2].[Cl:16]([O-])(=O)=[O:17]>>[OH2:12].[OH2:17].[Cl-:11].[Ca+2:4].[Cl-:16].[OH2:2].[OH2:12].[OH2:12].[OH2:12].[Cl-:1].[Ca+2:4].[Cl-:11].[OH2:12].[OH2:12].[OH2:12].[OH2:12].[OH2:12].[OH2:12].[Cl-:11].[Ca+2:4].[Cl-:11] |f:1.2.3,4.5.6,7.8.9,10.11.12.13.14,15.16.17.18.19.20.21,22.23.24.25.26.27.28.29.30|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl[O-]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Ca+2].[Cl-]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl[O-].[Ca+2].Cl[O-]

|

Step Five

|

Name

|

calcium chlorate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl(=O)(=O)[O-].[Ca+2].Cl(=O)(=O)[O-]

|

Step Six

|

Name

|

calcium chlorate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl(=O)(=O)[O-].[Ca+2].Cl(=O)(=O)[O-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O.O.[Cl-].[Ca+2].[Cl-]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O.O.O.O.[Cl-].[Ca+2].[Cl-]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O.O.O.O.O.O.[Cl-].[Ca+2].[Cl-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04348371

Procedure details

In the flow diagram represented in FIG. 1, an aqueous filtrate from a hemibasic hypochlorite or dibasic hypochlorite process comprised of calcium chloride, calcium hypochlorite, and minor amounts of calcium chlorate is fed through line 7 to blender 8 where it is blended with calcium chlorate mother liquor fed to blender 8 through line 33. The blended solution passes through line 9 to first evaporative crystallizer 12. Crystallizer 12 is operated under vacuum and temperature conditions which produce crystalline calcium chloride dihydrate, calcium chloride tetrahydrate, or calcium chloride hexahydrate or mixtures thereof. The crystalline calcium chloride hydrate is separated from a first mother liquor and recovered through line 13. The first mother liquor is fed through line 29 to second evaporative crystallizer 30. Second evaporative crystallizer 30 is operated under vacuum and temperature conditions which will produce anhydrous crystalline calcium chlorate or crystalline calcium chlorate dihydrate or mixtures thereof. Crystals of the calcium chlorate product are separated from a second mother liquor and recovered through line 31. The second mother liquor is fed to blender 8 through line 33.

Name

calcium chlorate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

calcium chlorate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][O-:2].[Cl-].[Ca+2:4].[Cl-].Cl[O-].[Ca+2].Cl[O-].[Cl:11]([O-])(=O)=[O:12].[Ca+2].[Cl:16]([O-])(=O)=[O:17]>>[OH2:12].[OH2:17].[Cl-:11].[Ca+2:4].[Cl-:16].[OH2:2].[OH2:12].[OH2:12].[OH2:12].[Cl-:1].[Ca+2:4].[Cl-:11].[OH2:12].[OH2:12].[OH2:12].[OH2:12].[OH2:12].[OH2:12].[Cl-:11].[Ca+2:4].[Cl-:11] |f:1.2.3,4.5.6,7.8.9,10.11.12.13.14,15.16.17.18.19.20.21,22.23.24.25.26.27.28.29.30|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl[O-]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Ca+2].[Cl-]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl[O-].[Ca+2].Cl[O-]

|

Step Five

|

Name

|

calcium chlorate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl(=O)(=O)[O-].[Ca+2].Cl(=O)(=O)[O-]

|

Step Six

|

Name

|

calcium chlorate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl(=O)(=O)[O-].[Ca+2].Cl(=O)(=O)[O-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O.O.[Cl-].[Ca+2].[Cl-]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O.O.O.O.[Cl-].[Ca+2].[Cl-]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O.O.O.O.O.O.[Cl-].[Ca+2].[Cl-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04348371

Procedure details

In the flow diagram represented in FIG. 1, an aqueous filtrate from a hemibasic hypochlorite or dibasic hypochlorite process comprised of calcium chloride, calcium hypochlorite, and minor amounts of calcium chlorate is fed through line 7 to blender 8 where it is blended with calcium chlorate mother liquor fed to blender 8 through line 33. The blended solution passes through line 9 to first evaporative crystallizer 12. Crystallizer 12 is operated under vacuum and temperature conditions which produce crystalline calcium chloride dihydrate, calcium chloride tetrahydrate, or calcium chloride hexahydrate or mixtures thereof. The crystalline calcium chloride hydrate is separated from a first mother liquor and recovered through line 13. The first mother liquor is fed through line 29 to second evaporative crystallizer 30. Second evaporative crystallizer 30 is operated under vacuum and temperature conditions which will produce anhydrous crystalline calcium chlorate or crystalline calcium chlorate dihydrate or mixtures thereof. Crystals of the calcium chlorate product are separated from a second mother liquor and recovered through line 31. The second mother liquor is fed to blender 8 through line 33.

Name

calcium chlorate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

calcium chlorate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][O-:2].[Cl-].[Ca+2:4].[Cl-].Cl[O-].[Ca+2].Cl[O-].[Cl:11]([O-])(=O)=[O:12].[Ca+2].[Cl:16]([O-])(=O)=[O:17]>>[OH2:12].[OH2:17].[Cl-:11].[Ca+2:4].[Cl-:16].[OH2:2].[OH2:12].[OH2:12].[OH2:12].[Cl-:1].[Ca+2:4].[Cl-:11].[OH2:12].[OH2:12].[OH2:12].[OH2:12].[OH2:12].[OH2:12].[Cl-:11].[Ca+2:4].[Cl-:11] |f:1.2.3,4.5.6,7.8.9,10.11.12.13.14,15.16.17.18.19.20.21,22.23.24.25.26.27.28.29.30|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl[O-]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Ca+2].[Cl-]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl[O-].[Ca+2].Cl[O-]

|

Step Five

|

Name

|

calcium chlorate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl(=O)(=O)[O-].[Ca+2].Cl(=O)(=O)[O-]

|

Step Six

|

Name

|

calcium chlorate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl(=O)(=O)[O-].[Ca+2].Cl(=O)(=O)[O-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O.O.[Cl-].[Ca+2].[Cl-]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O.O.O.O.[Cl-].[Ca+2].[Cl-]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O.O.O.O.O.O.[Cl-].[Ca+2].[Cl-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |